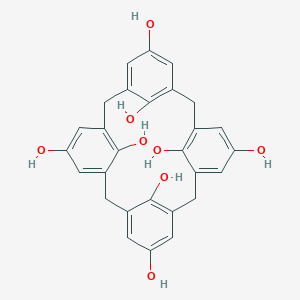

Calix(4)hydroquinone

Vue d'ensemble

Description

Calix(4)hydroquinone is a type of calixarene, a large molecule that’s shaped like a cup or chalice . It has been studied for its ability to form nanotubes and nanoclusters, incorporating various small guest molecules . These structures are formed through hydrogen bonding and van der Waals interactions .

Synthesis Analysis

The synthesis of Calix(4)hydroquinone and its derivatives has been a subject of research. One study discussed the use of the modular azide-alkyne cycloaddition approach for the synthesis of various triazole derivatives of thiacalix4arenes and calix4arenes .Molecular Structure Analysis

Calix(4)hydroquinone has a unique molecular structure that allows it to form nanotubes and nanoclusters. These structures are capable of incorporating various small guest molecules . The guest molecules exhibit different types of hydrogen bonding and van der Waals interactions .Chemical Reactions Analysis

The voltammograms of Calix(4)hydroquinone were measured in N,N-dimethylformamide (DMF) solutions, showing four reversible or quasi-reversible small waves and a more negative quasi-reversible large wave .Physical And Chemical Properties Analysis

Calix(4)hydroquinone exhibits interesting electrochemical properties. For instance, in rechargeable metal zinc batteries, it exhibits a high capacity of 335 mA h g−1 with an energy efficiency of 93% at 20 mA g−1 and a long life of 1000 cycles with a capacity retention of 87% at 500 mA g−1 .Applications De Recherche Scientifique

Synthesis and Chemical Behavior

Calix(4)hydroquinone (CHQ) has been synthesized through various pathways, demonstrating its versatile chemical behavior. For instance, Morita et al. (1992) described the synthesis of CHQ using methods like acetylation, Fries rearrangement, Baeyer-Villiger oxidation, hydrolysis, and oxidation. They also explored its NMR behavior, providing insights into its chemical properties (Morita, Agawa, Nomura, & Taniguchi, 1992).

Photoresist Development

CHQ has been used in the development of new types of photoresists. Nakayama and Ueda (1999) created a positive-type photoresist based on mono-substituted hydroquinone calix[8]arene, which showed high sensitivity and fine imaging capabilities (Nakayama & Ueda, 1999).

Catalytic Properties

A significant application of CHQ is in catalysis. Zakharov, Masunov, and Dreuw (2009) found that CHQ nanotubes can catalyze proton exchange between water and acetone, a property useful in various chemical processes (Zakharov, Masunov, & Dreuw, 2009).

Nitric Oxide Release

Wanigasekara et al. (2008) discovered that calix[4]monohydroquinone, a variant of CHQ, can be used in the generation of nitric oxide gas, a function that could have various industrial and medical applications (Wanigasekara, Gaeta, Neri, & Rudkevich, 2008).

Nanotechnology and Material Science

In the field of nanotechnology and material science, CHQ has shown promise. Hoffmann et al. (2004) studied CHQ nanotubes using NMR spectroscopy and DFT calculations, highlighting its potential in developing novel nanomaterials (Hoffmann, Sebastiani, Sugiono, Yun, Kim, Spiess, & Schnell, 2004). Furthermore, Zhou and Srinivasan (2013) utilized a calix[7]hydroquinone monolayer for the synthesis and immobilization of metallic nanoparticles, demonstrating its application in surface decoration and miniaturized 3D objects (Zhou & Srinivasan, 2013).

Electrochemical Properties

The electrochemical properties of CHQ have also been explored. Suga, Fujihira, Morita, and Agawa (1991) investigated the voltammetry of CHQ in solutions, revealing insights important for electrochemical applications (Suga, Fujihira, Morita, & Agawa, 1991).

Supramolecular Chemistry

CHQ has applications in supramolecular chemistry, as demonstrated by Kim et al. (2002), who studied its self-assembly into nanotube bundles, providing a basis for designing new functional materials (Kim et al., 2002).

Electroanalysis

CHQ derivatives are used in electroanalysis. O'Connor, Arrigan, and Svehla (1995) reviewed the use of calix[n]arenes in electroanalysis, highlighting the potential of CHQ derivatives in the selective binding of metal cations and their incorporation into electrochemical sensors (O'Connor, Arrigan, & Svehla, 1995).

Mécanisme D'action

Orientations Futures

Research into Calix(4)hydroquinone and similar compounds is ongoing. One area of interest is their use in rechargeable batteries. For instance, Calix(4)quinone has been used in rechargeable aqueous zinc batteries, exhibiting high capacity and long life . Another potential area of research is the use of these compounds in the development of self-assembly chemistry .

Propriétés

IUPAC Name |

pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5,11,17,23,25,26,27,28-octol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24O8/c29-21-5-13-1-14-6-22(30)8-16(26(14)34)3-18-10-24(32)12-20(28(18)36)4-19-11-23(31)9-17(27(19)35)2-15(7-21)25(13)33/h5-12,29-36H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBUQEMVOXCMEQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=C(C(=CC(=C4)O)CC5=C(C1=CC(=C5)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calix(4)hydroquinone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Propanenitrile, 3-[2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethoxy]-](/img/structure/B154229.png)

![1H-Benz[f]indene, 2,3-dihydro-](/img/structure/B154233.png)

![[(Benzylsulfonyl)(dichloro)methyl]benzene](/img/structure/B154244.png)